molecular formula C7H3BrF4O B068666 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene CAS No. 168971-68-4

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Cat. No. B068666
M. Wt: 259 g/mol
InChI Key: KZMHSGBETSENAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and related compounds often involves selective preparation methods using specific reagents and conditions to introduce bromo, fluoro, and trifluoromethoxy groups to the benzene ring. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a structurally related compound, can be prepared by treatment of 1,3-bis(fluoromethyl)benzene with dibromo-5,5-dimethylhydantoin in acidic media, demonstrating the manipulation of fluoro and bromo substituents on the benzene ring (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The geometric structure and conformational properties of related fluoro(trifluoromethoxy)benzenes have been investigated through various methods such as gas electron diffraction and quantum chemical calculations. Studies on 4-fluoro(trifluoromethoxy)benzene, a compound with similar substituents, reveal a preference for a perpendicular conformation of the C-O-C plane relative to the benzene ring, showcasing the influence of fluorine atoms on molecular conformation (Shishkov et al., 2004).

Chemical Reactions and Properties

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene participates in various chemical reactions, acting as a versatile starting material for organometallic synthesis. It can form synthetically useful intermediates with magnesium, lithium, and copper, highlighting its reactivity and utility in forming complex organometallic compounds (Porwisiak & Schlosser, 1996).

Physical Properties Analysis

The study of the physical properties of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and similar compounds includes investigations into their fluorescence spectra and quenching behaviors. For instance, the fluorescence spectra of related fluoro(trifluoromethyl)benzenes in the gas phase have been explored, providing insights into their photophysical processes and the effects of various substituents on these properties (Al-ani, 1973).

Scientific Research Applications

  • Synthesis of Naphthalenes and Naphthols : This compound has been used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols. These naphthalenes can be further modified to produce various derivatives, demonstrating the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).

  • Intermediates for Organofluorine Compounds : It serves as a versatile intermediate in the synthesis of a variety of new organofluorine compounds. This indicates its importance in the development of fluorine-containing pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).

  • Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is a starting material for synthesizing various organometallic intermediates, showcasing the broader utility of bromo-trifluoromethyl benzenes in organometallic chemistry (Porwisiak & Schlosser, 1996).

  • Spectroscopic Studies : The compound has been studied for its vibrational and electronic absorption spectra, contributing to our understanding of the electronic structures of trisubstituted benzenes (Aralakkanavar et al., 1991).

  • Halogenation Reactions : It's been used to study controlled chlorination and bromination reactions, providing insights into the chemical reactivity and stability of trifluoromethoxy benzenes (Herkes, 1977).

  • Radiosynthesis : This compound has been used in the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene, demonstrating its potential in developing new imaging agents for positron emission tomography (PET) (Namolingam et al., 2001).

  • Gas Electron Diffraction Studies : It has been examined using gas electron diffraction and quantum chemical calculations to understand its geometric structure and conformational properties (Shishkov et al., 2004).

  • Coordination Chemistry : Related compounds have been used in coordination chemistry to create new types of fluorocarbon complexes, expanding the applications of fluorocarbons in materials science (Plenio et al., 1997).

Safety And Hazards

This compound is classified as a skin irritant (Category 2, H315) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

The future directions for the use of this compound could involve its application in the synthesis of other chemical compounds. Its use in nucleophilic trifluoromethoxylation reactions suggests potential applications in the development of pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-bromo-2-fluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMHSGBETSENAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622230
Record name 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

CAS RN

168971-68-4
Record name 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168971-68-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Harmata, J Herman - Materials, 2021 - mdpi.com
This study presents 13 new organic compounds with self-assembling behavior, which can be divided into two groups. The first synthesized group includes compounds based on 4′-(…
Number of citations: 6 www.mdpi.com
BD Palmer, AM Thompson, HS Sutherland… - Journal of medicinal …, 2010 - ACS Publications
A series of biphenyl analogues of the new tuberculosis drug PA-824 was prepared, primarily by coupling the known (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with …
Number of citations: 123 pubs.acs.org
T Heinrich, C Peterson, R Schneider… - Journal of Medicinal …, 2022 - ACS Publications
The dysregulated Hippo pathway and, consequently, hyperactivity of the transcriptional YAP/TAZ-TEAD complexes is associated with diseases such as cancer. Prevention of YAP/TAZ-…
Number of citations: 12 pubs.acs.org

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